8-Methoxy-3,4-dihydroisoquinoline

説明

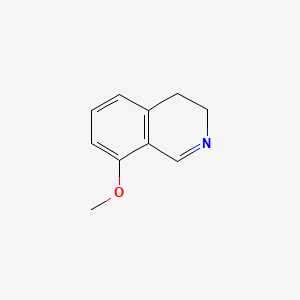

8-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are bicyclic aromatic compounds. This compound features a methoxy group (-OCH₃) attached to the 8th position of the isoquinoline ring system. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

Bischler-Napieralski Synthesis: This classical method involves the cyclodehydration of β-phenylethylamines to form isoquinolines. The reaction typically uses a strong acid, such as phosphorus oxychloride (POCl₃), and is conducted under reflux conditions.

Reductive Amination: Another common method involves the reductive amination of 8-methoxybenzylamine with suitable aldehydes or ketones, followed by cyclization to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are increasingly being employed to enhance production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert the compound into its saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

Oxidation: Isoquinoline derivatives.

Reduction: Saturated analogs of the isoquinoline ring.

Substitution: Various halogenated or alkylated derivatives.

科学的研究の応用

Neuroprotective Applications

8-MO-3,4-DHIQ has been evaluated for its neuroprotective effects, particularly against neurotoxicity induced by glucocorticoids. Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit protective effects on neuronal cells, specifically in models using PC12 cells. These cells are derived from rat adrenal medulla and are commonly used to study neurotoxicity and neuroprotection mechanisms.

Case Study: Neuroprotection in PC12 Cells

- Objective : Assess the neuroprotective activity of 8-MO-3,4-DHIQ against corticosterone-induced lesions.

- Methodology : The study involved in vitro screening using PC12 cells exposed to high concentrations of corticosterone.

- Results : Compounds demonstrated significant protective effects, with 8-MO-3,4-DHIQ showing lower cytotoxicity compared to control compounds like Agomelatine and Fluoxetine. In vivo tests indicated that treatment with 8-MO-3,4-DHIQ reduced immobility time in forced swim tests (FST), suggesting antidepressant-like effects alongside neuroprotection .

Antidepressant Effects

The antidepressant potential of 8-MO-3,4-DHIQ has been highlighted through various studies focusing on its ability to modulate neurotransmitter systems and enhance neurogenesis.

Research Findings

In a comparative study with established antidepressants like Fluoxetine and Agomelatine, 8-MO-3,4-DHIQ exhibited superior efficacy in enhancing locomotor activity and reducing depressive behaviors in animal models .

Antioxidant Properties

Another significant application of 8-MO-3,4-DHIQ lies in its antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage.

Evaluation of Antioxidant Activity

A series of experiments tested the free-radical scavenging activity of various 3,4-dihydroisoquinoline derivatives:

- DPPH Assay : The ability to neutralize DPPH radicals was assessed.

- ABTS Assay : Similar tests were conducted using ABTS radicals.

- Results : Compounds demonstrated notable antioxidant activity, indicating potential therapeutic applications for oxidative stress-related conditions such as neurodegenerative diseases .

Summary Table of Applications

作用機序

The mechanism by which 8-methoxy-3,4-dihydroisoquinoline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the derivative and its intended use.

類似化合物との比較

3,4-Dihydroisoquinoline: Lacks the methoxy group, leading to different chemical and biological properties.

7-Methoxy-3,4-dihydroisoquinoline: Similar structure but with the methoxy group at a different position.

Isoquinoline: The parent compound without the dihydro modification.

Uniqueness: 8-Methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its methoxy group enhances its solubility and potential for forming hydrogen bonds, making it distinct from other isoquinolines.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile synthetic routes make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

8-Methoxy-3,4-dihydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through a directed ortho-lithiation reaction followed by various transformations. A notable study reported an efficient synthetic route that involved the lithiation of N-pivaloyl-3-chlorophenylethylamine, yielding this compound as a key intermediate . The overall yield for the synthesis was reported to be approximately 55% for the two-step process .

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline, including this compound, exhibit neuroprotective effects. A scaffold-hopping strategy aimed at developing antidepressant agents revealed that certain compounds demonstrated protective effects against corticosterone-induced lesions in PC12 cells, a model for studying neurotoxicity . Specifically, compound 6a-1 , which is structurally similar to this compound, showed significant efficacy in reducing immobility time in forced swim tests (FST), indicating potential antidepressant properties .

Calcium Channel Blockade

Another significant aspect of the biological activity of this compound is its role as an N-type calcium channel blocker. A study identified an 8-methoxytetrahydroisoquinoline derivative that effectively inhibited calcium channels without causing CYP inhibition liability. This compound demonstrated efficacy in a rat model of neuropathic pain with an effective dose (ED50) of 2.8 mg/kg . This suggests that this compound could be a promising candidate for treating neuropathic pain.

Table: Summary of Biological Activities

Mechanistic Insights

The mechanism underlying the neuroprotective effects of this compound involves modulation of neurotoxicity pathways induced by glucocorticoids like corticosterone. High concentrations of glucocorticoids are known to cause neuronal damage, making PC12 cells a suitable model for screening potential neuroprotective agents .

特性

IUPAC Name |

8-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBULMQIMWQJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299256 | |

| Record name | 3,4-Dihydro-8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24693-44-5 | |

| Record name | 3,4-Dihydro-8-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24693-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。